![molecular formula C8H7F2N3 B12625133 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Fusion with Pyridine: The pyrrole ring is then fused with a pyridine ring through a series of reactions, including condensation and cyclization.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of FGFRs, which are involved in the progression of various cancers, including breast, lung, and prostate cancers.
Biological Research: The compound is used to study signal transduction pathways and cellular processes regulated by FGFRs.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- can be compared with other pyrrolopyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a carboxylic acid group instead of a difluoromethyl group, which may affect its reactivity and biological activity.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- lies in its specific structure and its potential as an FGFR inhibitor, making it a valuable compound for cancer research and drug development.
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-2-4-1-5(11)3-12-8(4)13-6/h1-3,7H,11H2,(H,12,13) |
InChI Key |
JPXZOXVKVBQYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


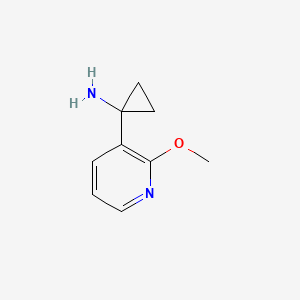

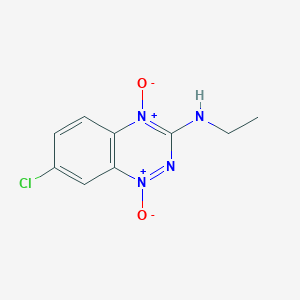
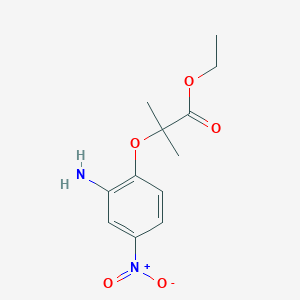
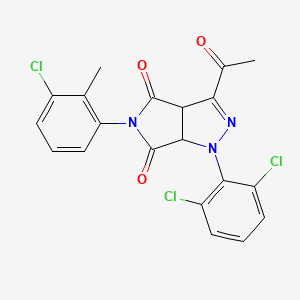
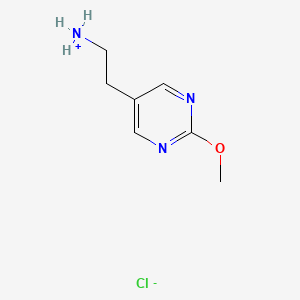
![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)

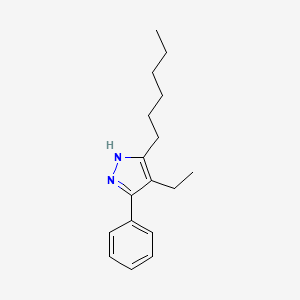
![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)
